6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Medicinal chemistry programs targeting kinases (e.g., Nek2, PI3K) often require a validated, synthetically versatile core scaffold. This compound provides an exact solution: the imidazo[1,2-a]pyridine core with a C6-bromo handle for efficient Suzuki or Buchwald-Hartwig diversification and an unsubstituted C3 position for Y(OTf)₃-catalyzed aza-Friedel-Crafts alkylation. - Validated scaffold: optimized derivatives achieve IC₅₀ of 1.0-3.0 nM (Nek2) and 2.8 nM (PI3K p110α). - Synthetic utility: C6-Br bond enables rapid library generation; C3 position allows SAR exploration unavailable with pre-substituted analogs. - Supply assurance: high-purity (≥95%) product, shipped under ambient conditions with full documentation.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
Cat. No. B13666287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Br
InChIInChI=1S/C14H11BrN2O/c1-18-12-4-2-3-10(7-12)13-9-17-8-11(15)5-6-14(17)16-13/h2-9H,1H3
InChIKeyJCIWJENHDCOEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine: Key Properties


6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a privileged imidazo[1,2-a]pyridine scaffold [1], which serves as the core structure for multiple FDA-approved drugs including zolpidem, alpidem, and olprinone [2]. The compound incorporates two strategic substituents: a bromine atom at the 6-position providing a reactive handle for cross-coupling functionalization, and a 3-methoxyphenyl group at the 2-position influencing electronic distribution and molecular recognition properties . This specific substitution pattern positions the compound as a versatile building block in medicinal chemistry programs targeting kinase inhibition [3] and as an intermediate for generating focused compound libraries via Suzuki or Buchwald-Hartwig couplings .

Non-Substitutability of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine


Substitution of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with structurally similar analogs is not straightforward due to the extreme sensitivity of biological activity to subtle substitution changes within the imidazo[1,2-a]pyridine class. Published SAR studies demonstrate a nonlinear structure-activity relationship where minor modifications produce dramatic potency shifts [1]. For example, within Nek2 inhibitor series based on this scaffold, structural optimization yielded compounds ranging from inactive to low-nanomolar potency (IC50 = 1.0-3.0 nM) depending on precise substitution patterns [2]. Similarly, imidazo[1,2-a]pyridine-based Mer/Axl kinase inhibitors required extensive optimization to achieve high selectivity profiles [3]. The bromine at position 6 provides unique reactivity for cross-coupling that cannot be replicated by chloro or iodo analogs due to differential bond strengths and catalyst compatibility . These findings underscore that procurement decisions cannot be based on class membership alone; the exact substitution pattern materially impacts both synthetic utility and biological outcome.

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine: Differentiation Evidence


C6 Bromine: Cross-Coupling Versatility

The bromine substituent at position 6 of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions compared to chloro (lower reactivity requiring harsher conditions) and iodo (higher reactivity but potential for side reactions) analogs . This intermediate bond strength of the C-Br bond enables efficient Suzuki and Buchwald-Hartwig couplings while maintaining compatibility with other functional groups on the scaffold . In contrast, the C6-chloro analog requires elevated temperatures and specialized ligands for effective coupling, while the C6-iodo analog shows higher reactivity but increased sensitivity to dehalogenation side reactions during coupling steps .

Medicinal Chemistry Cross-Coupling Scaffold Functionalization Compound Library Synthesis

C3 Alkylation via Aza-Friedel-Crafts

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine contains an unsubstituted C3 position that is amenable to Y(OTf)₃-catalyzed aza-Friedel-Crafts alkylation via a three-component reaction mechanism . This reaction proceeds through formation of an iminium ion intermediate from aldehydes and amines, followed by electrophilic attack at the C3 position and elimination to yield the alkylated product . In contrast, analogs bearing a C3 substituent (e.g., -CHO, -OH, or pre-installed alkyl groups) lack this reactivity, significantly limiting options for late-stage diversification and SAR exploration.

Medicinal Chemistry C-H Functionalization Aza-Friedel-Crafts Structure-Activity Relationship

Kinase Inhibitor Potency Potential

The imidazo[1,2-a]pyridine scaffold, which forms the core of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, has been successfully optimized to yield kinase inhibitors with exceptional potency and selectivity in multiple programs. Notably, optimized Nek2 inhibitors MBM-17 and MBM-55 achieved IC50 values of 3.0 nM and 1.0 nM respectively, with excellent kinase selectivity [1]. In the PI3K p110α program, compound 12 achieved an IC50 of 2.8 nM with high isoform selectivity [2]. These results demonstrate the scaffold's capacity for sub-nanomolar to low-nanomolar target engagement when appropriately substituted.

Kinase Inhibition Nek2 PI3K Cancer Therapeutics Oncology

ALDH Inhibition for Cancer Stem Cells

Imidazo[1,2-a]pyridine derivatives have been validated as a novel chemotype for inhibiting aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme overexpressed in cancer stem cells and associated with poor prognosis in glioblastoma and other malignancies [1]. Structure-based optimization of this scaffold led to compound 3f, the first submicromolar competitive inhibitor of ALDH1A3 [2]. This validation establishes the scaffold's utility for targeting cancer stem cell populations via ALDH inhibition, a mechanism not equivalently accessible with other heterocyclic frameworks.

Cancer Stem Cells ALDH1A3 Glioblastoma Targeted Therapy

Favorable Drug-Like Properties of a Derivative

A derivative of 6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, specifically (4-((6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperazin-1-yl)(cyclobutyl)methanone (CID 121309752, CHEMBL4287559), has been characterized and demonstrates favorable physicochemical properties consistent with drug-likeness [1]. The derivative has a calculated logP of 4.2167, molecular weight of 483.41 g/mol (below the 500 Da threshold), no hydrogen bond donors, and 5 hydrogen bond acceptors, complying with Lipinski's Rule of Five [1].

Drug-Likeness Lipinski's Rule of Five Physicochemical Properties Lead Optimization

6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine: Optimal Applications


Kinase Inhibitor Library via C6 Cross-Coupling

Medicinal chemistry programs developing kinase inhibitors, particularly those targeting Nek2 or PI3K isoforms, should utilize this compound as a core scaffold for generating focused libraries via Suzuki-Miyaura or Buchwald-Hartwig couplings at the C6 bromine position [1]. The balanced reactivity of the C6-Br bond (compared to C6-Cl and C6-I analogs) enables efficient diversification under standard palladium-catalyzed conditions , while the established potency of optimized imidazo[1,2-a]pyridine-based kinase inhibitors (IC50 = 1.0-3.0 nM for Nek2; 2.8 nM for PI3K p110α) [1] validates the scaffold's potential. This approach leverages the compound's unique combination of synthetic versatility and validated biological relevance.

C3 Diversification for SAR Exploration

Programs requiring systematic exploration of structure-activity relationships at the C3 position of the imidazo[1,2-a]pyridine core should select this compound over analogs with pre-substituted C3 positions (e.g., 3-carbaldehyde or 3-ol derivatives) [1]. The unsubstituted C3 position uniquely enables Y(OTf)₃-catalyzed aza-Friedel-Crafts alkylation with various aldehydes and amines, providing access to diverse C3-alkylated derivatives for SAR studies . This synthetic flexibility is unavailable with C3-substituted comparators, making this compound the only viable choice for C3-focused diversification campaigns.

ALDH1A3 Inhibitor Development for Cancer Stem Cells

Oncology programs focused on glioblastoma or other malignancies where ALDH1A3 overexpression correlates with cancer stem cell populations and poor prognosis should employ this compound as a starting point for inhibitor development [1]. The imidazo[1,2-a]pyridine scaffold has been validated as a novel chemotype for ALDH1A3 inhibition, with optimized compound 3f achieving submicromolar competitive inhibition . This established target engagement differentiates the scaffold from alternative heterocyclic frameworks lacking comparable validation for this emerging target class.

Lead Optimization with Drug-Like Properties

Programs prioritizing drug-likeness in lead optimization should utilize this compound based on the favorable physicochemical profile demonstrated by its elaborated derivative (4-((6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperazin-1-yl)(cyclobutyl)methanone) [1]. This derivative exhibits compliance with Lipinski's Rule of Five (logP = 4.22, MW = 483.4 g/mol, HBD = 0, HBA = 5) [1], providing a benchmark for maintaining drug-like properties during SAR exploration. This favorable profile supports the scaffold's suitability for oral drug development programs.

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